molecular formula C24H17NO4 B609049 MIPS1455 CAS No. 1627580-82-8

MIPS1455

Cat. No. B609049
CAS RN: 1627580-82-8
M. Wt: 383.4
InChI Key: RFONOEROIUQAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MIPS1455 is a photoactivatable allosteric ligand for the M1 muscarinic acetylcholine receptor.

Scientific Research Applications

Photoactivatable Allosteric Ligand for M1 Muscarinic Acetylcholine Receptor

  • MIPS1455 has been developed as a novel photoaffinity label designed to bind irreversibly to an allosteric site of the M1 muscarinic acetylcholine receptor. This receptor is a target of therapeutic interest for the treatment of cognitive deficits (Davie et al., 2014).

Molecularly Imprinted Polymers (MIPs)

  • Molecularly imprinted polymers (MIPs) are synthetic receptors that form high-affinity binding sites complementary to specific analytes. MIPS1455 contributes to the development of sensitive and selective recognition platforms for various analytes, a field that is particularly relevant in bioanalyte detection (Crapnell et al., 2019).
  • MIPs, such as those derived from MIPS1455, are utilized in electrochemical sensors for detecting a wide range of sensing technologies. These sensors exhibit biocompatibility and excellent sensitivity, selectivity, and stability (Beluomini et al., 2019).
  • The technology underpinning MIPS1455 is instrumental in biomimetic sensor development, where the aim is to replicate sensitive and selective mechanisms found in biological systems (Saylan et al., 2020).
  • MIPS1455-related MIPs are extensively used in food analysis for their ability to selectively bind analytes, offering high selectivity and loading capacity, thus improving detection limits and recoveries in complex food matrices (Ashley et al., 2017).

properties

CAS RN

1627580-82-8

Product Name

MIPS1455

Molecular Formula

C24H17NO4

Molecular Weight

383.4

IUPAC Name

1-(4-Benzoyl-benzyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

InChI

InChI=1S/C24H17NO4/c26-22(17-6-2-1-3-7-17)18-12-10-16(11-13-18)14-25-15-20(24(28)29)23(27)19-8-4-5-9-21(19)25/h1-13,15H,14H2,(H,28,29)

InChI Key

RFONOEROIUQAJO-UHFFFAOYSA-N

SMILES

O=C(C1=CN(CC2=CC=C(C(C3=CC=CC=C3)=O)C=C2)C4=C(C=CC=C4)C1=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MIPS1455;  MIPS-1455;  MIPS 1455; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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